6-Hydroxy-N-(2-hydroxyethyl)hexanamide
Description
Contextualization within Amide and N-Acylethanolamine Chemistry
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is characterized by an amide linkage, a fundamental functional group in organic chemistry and biochemistry, forming the backbone of proteins. unc.edu Amides are typically synthesized through the condensation reaction of a carboxylic acid and an amine. In the case of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, the parent molecules are 6-hydroxyhexanoic acid and ethanolamine (B43304). sigmaaldrich.comnih.gov
This compound is also classified as an N-acylethanolamine (NAE). wikipedia.orgweebly.com NAEs are a class of fatty acid amides that are involved in various biological signaling pathways. weebly.com They are typically formed from the combination of a fatty acid and ethanolamine. wikipedia.org Well-known examples of NAEs include anandamide, an endocannabinoid, and oleoylethanolamine, which has anorexic effects. nih.govnih.gov The biosynthesis of NAEs in organisms is a complex process involving multiple enzymatic pathways. nih.govnih.govresearchgate.net The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). wikipedia.orgnih.gov
Significance of Hydroxylated Amide Structures in Chemical Biology and Materials Science
The presence of two hydroxyl groups in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is a key feature that imparts specific properties to the molecule. Hydroxylated amides are of significant interest in chemical biology due to their ability to form hydrogen bonds, which can influence molecular interactions and self-assembly processes. nih.gov This hydrogen bonding capability is crucial in the structure and function of peptides and proteins.
In materials science, hydroxylated amides can serve as monomers for the synthesis of condensation polymers like polyesters and polyamides. youtube.com The hydroxyl groups can participate in esterification or amidation reactions to build long polymer chains. Polyamides, such as nylon, are known for their high tensile strength and abrasion resistance. youtube.com The presence of hydroxyl groups can also enhance properties like moisture absorption. youtube.com The precursor molecule, 6-hydroxyhexanoic acid, is itself used in the synthesis of surface-active monomers. chemicalbook.com
Current Research Landscape and Emerging Areas for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide
While direct research on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is limited, the broader fields of NAEs and functionalized amides are active areas of investigation. Research into NAEs continues to uncover their roles in physiological processes, with potential therapeutic applications. nih.govnih.govnih.gov
The development of novel methods for amide synthesis is also a significant area of research, with a focus on creating more efficient and sustainable processes. unc.educatrin.comrsc.org Furthermore, the functionalization of amides is being explored to create new molecules with desired properties for applications in medicinal chemistry and materials science. frontiersin.orgnih.govnih.gov Given its structure, 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could be a valuable building block in these emerging areas. For instance, research on other N-(2-hydroxyethyl)amide derivatives has shown potential for anticonvulsant activity. nih.gov
Interactive Data Table: Properties of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide and its Precursors
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 6-Hydroxy-N-(2-hydroxyethyl)hexanamide | 25169-33-9 | C8H17NO3 | 175.22 | Amide with two hydroxyl groups |
| 6-Hydroxyhexanoic Acid | 1191-25-9 | C6H12O3 | 132.16 | Precursor for surface-active monomers, soluble in water. chemicalbook.com |
| N-(2-Hydroxyethyl)ethylenediamine | 111-41-1 | C4H12N2O | 104.15 | Used in synthesis of ionic liquids and coordination polymers. sigmaaldrich.com |
Properties
CAS No. |
25169-33-9 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-hydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO3/c10-6-3-1-2-4-8(12)9-5-7-11/h10-11H,1-7H2,(H,9,12) |
InChI Key |
NRKPYQKEFHRDIW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NCCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy N 2 Hydroxyethyl Hexanamide
Direct Synthesis Strategies for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide
Direct synthesis strategies focus on the construction of the target molecule from readily available precursors in a single or a few straightforward steps.
Amidation Reactions utilizing 6-Hydroxyhexanoic Acid Precursors and Ethanolamine (B43304)
One of the most direct conceptual routes to 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is the amidation of 6-hydroxyhexanoic acid with ethanolamine. This reaction involves the formation of an amide bond between the carboxylic acid group of 6-hydroxyhexanoic acid and the amino group of ethanolamine. Typically, this transformation requires activation of the carboxylic acid, which can be achieved using various coupling agents or by converting the acid to a more reactive derivative, such as an acyl chloride or an ester. The reaction is a condensation reaction, releasing a molecule of water. wikipedia.org
The presence of a hydroxyl group on both the acid and the amine necessitates careful control of reaction conditions to prevent side reactions, such as esterification. Enzymatic catalysis has been explored for the selective amidation of fatty acids with ethanolamine, which can offer high selectivity under mild conditions. nih.gov The solubility of the starting materials and products can also influence the reaction kinetics and yield.
Approaches utilizing Caprolactone (B156226) and 2-Aminoethanol for Hexanamide (B146200) Scaffold Formation
An alternative and widely utilized approach involves the ring-opening of ε-caprolactone, a cyclic ester, with 2-aminoethanol (ethanolamine). The lactone ring of ε-caprolactone is susceptible to nucleophilic attack, and the primary amine of ethanolamine acts as the nucleophile. wikipedia.org This reaction leads to the formation of the desired 6-Hydroxy-N-(2-hydroxyethyl)hexanamide in a single step.
The reaction mechanism involves the nucleophilic acyl substitution on the ester group within the caprolactone ring. The amino group of ethanolamine attacks the carbonyl carbon of the lactone, leading to the opening of the seven-membered ring and the formation of the amide bond. This method is often preferred due to the high reactivity of the strained lactone ring and the direct formation of the target compound. A similar reaction has been demonstrated with cysteamine, where the amino group opens the caprolactone ring to form the corresponding amide. prepchem.com The use of amino acids as initiators for the ring-opening polymerization of ε-caprolactone further supports the feasibility of this synthetic route, as the amino group initiates the reaction. researchgate.net
Advanced Synthetic Techniques for Analogues and Derivatives
The synthesis of analogues and derivatives of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Functional Group Interconversions on the Hexanamide Chain
Once the basic scaffold of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is synthesized, further modifications can be achieved through functional group interconversions. The two hydroxyl groups present in the molecule, one at the end of the hexanamide chain and one on the N-hydroxyethyl moiety, are primary sites for such transformations.
These hydroxyl groups can be oxidized to aldehydes or carboxylic acids under controlled conditions. Furthermore, they can be converted to other functional groups, such as halides or azides, through nucleophilic substitution reactions, which can then serve as handles for further derivatization. The secondary amide bond itself is generally stable but can be reduced to a secondary amine under strong reducing conditions.
N-Substitution Modifications and Variations in the Hydroxyethyl (B10761427) Moiety
Modification of the substituent on the amide nitrogen allows for the creation of a diverse range of analogues. The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups through N-alkylation or N-arylation reactions. For example, the synthesis of N-heptyl-N-ethyl(6-hydroxy)hexanamide demonstrates the feasibility of introducing different alkyl groups on the nitrogen.
Furthermore, the hydroxyethyl moiety can be varied. For instance, using different amino alcohols in the ring-opening reaction of caprolactone would lead to analogues with different substituents on the nitrogen. An example of a derivative with a more complex substitution on the nitrogen is 6-hydroxy-N,N-bis(2-hydroxyethyl)hexanamide, which contains two hydroxyethyl groups attached to the amide nitrogen. nih.govuni.lu
Chemo- and Regioselective Synthesis for Enhanced Purity and Yield
Achieving high purity and yield in the synthesis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide requires control over the chemo- and regioselectivity of the reactions. When using 6-hydroxyhexanoic acid and ethanolamine as starting materials, a key challenge is to selectively promote amidation over esterification. Ethanolamine possesses two nucleophilic groups, the amine and the hydroxyl group, which can both react with the carboxylic acid.
To achieve selective N-acylation, protecting group strategies can be employed. The hydroxyl group of ethanolamine can be temporarily protected with a suitable protecting group, allowing the free amino group to react selectively with the activated 6-hydroxyhexanoic acid. Subsequent deprotection would then yield the desired product. Alternatively, enzymatic catalysts, such as lipases, can exhibit high selectivity for amidation over esterification, offering a greener and more efficient approach to control the reaction outcome. nih.gov The choice of solvent and reaction temperature can also influence the selectivity of the reaction.
Synthetic Routes for Oligomeric and Polymeric Forms containing 6-Hydroxyhexanamide (B1338199) Units
The bifunctional nature of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, possessing both a primary and a secondary hydroxyl group, makes it a viable monomer for step-growth polymerization. Although direct polymerization studies of this specific compound are not extensively detailed in the public literature, synthetic strategies can be inferred from research on structurally analogous monomers. The primary routes for creating polymers containing 6-hydroxyhexanamide units involve polyaddition and polycondensation reactions to form polyurethanes and poly(ester amides), respectively.
One of the most direct and analogous methods for polymerizing 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is through its reaction with diisocyanates to form polyurethanes. Research conducted on similar N-(2-hydroxyethyl)alkanamide diols provides a clear blueprint for this type of polymerization. ui.ac.idresearchgate.net For instance, the synthesis of novel polyurethanes has been successfully demonstrated using 4-hydroxy-N-(2-hydroxyethyl)-pentanamide as a diol monomer. researchgate.netresearchgate.net This process typically involves a polyaddition reaction with either aliphatic or aromatic diisocyanates. ui.ac.id
The polymerization is generally carried out in a high-boiling point polar aprotic solvent, such as N,N-dimethylacetamide (DMA), to ensure the solubility of the reactants and the growing polymer chain. researchgate.netresearchgate.net A tertiary amine catalyst, like triethylamine (B128534) (TEA), is often employed to facilitate the reaction between the hydroxyl groups of the diol and the isocyanate groups of the co-monomer. ui.ac.idresearchgate.net The reaction is performed under an inert atmosphere, such as nitrogen, to prevent side reactions with moisture. researchgate.net The temperature is carefully controlled, often involving a staged heating process that might start at room temperature and gradually increase to temperatures as high as 140°C to drive the reaction to completion and achieve high molecular weight polymers. researchgate.netresearchgate.net This methodology is expected to be directly applicable to 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, yielding polyurethanes with backbones incorporating the 6-hydroxyhexanamide structure.
Another plausible synthetic route is the incorporation of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide into poly(ester amide) (PEA) chains via melt condensation polymerization. researchgate.net This method is widely used for creating PEAs from various diols, diacids, and monomers containing amide linkages. rsc.orgnih.gov In a representative synthesis, a diol containing an amide group, N,N'-bis(2-hydroxyethyl)terephthalamide (HETA), was successfully polymerized with adipic acid and 1,4-butanediol. researchgate.net This demonstrates that amide-containing diols can be effectively integrated into a polyester (B1180765) backbone.
By analogy, 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could serve as the amide-diol component in a similar reaction. This would typically involve reacting it with a dicarboxylic acid (e.g., adipic acid, sebacic acid) and potentially another diol (e.g., 1,4-butanediol) to tailor the final properties of the polymer. researchgate.netnih.gov The reaction is usually performed at high temperatures and under vacuum to facilitate the removal of the condensation byproduct, typically water, thereby driving the polymerization forward to achieve a high degree of polymerization. nih.gov The inclusion of the 6-hydroxyhexanamide unit would introduce both ester and amide linkages into the polymer backbone, potentially enhancing properties such as thermal stability and intermolecular hydrogen bonding. researchgate.net
Interactive Data Table: Synthesis of Polyurethanes from an Analogous Diol
The following table details the reaction conditions for the synthesis of polyurethanes from 4-hydroxy-N-(2-hydroxyethyl)-pentanamide, a structural analog of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide. These conditions provide a model for the potential polymerization of the subject compound. ui.ac.idresearchgate.netresearchgate.net
| Parameter | Value/Description | Source(s) |
| Diol Monomer | 4-hydroxy-N-(2-hydroxyethyl)-pentanamide | researchgate.netresearchgate.net |
| Co-Monomer | Aliphatic or Aromatic Diisocyanates (e.g., Hexamethylene diisocyanate - HDI) | ui.ac.idresearchgate.net |
| Solvent | N,N-dimethylacetamide (DMA) | researchgate.netresearchgate.net |
| Catalyst | Triethylamine (TEA) | ui.ac.idresearchgate.net |
| Atmosphere | Inert (Nitrogen) | researchgate.net |
| Temperature Profile | Staged heating, e.g., 2 hours at 25°C, 3 hours at 60°C, and 5 hours at 90-140°C | ui.ac.idresearchgate.netresearchgate.net |
| Product | Novel Polyurethanes | ui.ac.idresearchgate.net |
Molecular Characterization and Structural Investigations
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise chemical structure of a molecule. For a compound like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) would be employed for a thorough characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the hexanamide (B146200) backbone and the N-(2-hydroxyethyl) substituent. The protons on the carbons adjacent to the hydroxyl and amide groups would exhibit characteristic chemical shifts. For instance, the methylene (B1212753) groups next to the hydroxyl groups (-CH₂-OH) would likely appear in the range of 3.5-4.5 ppm. The protons of the methylene group alpha to the amide carbonyl would be expected around 2.2 ppm, similar to what is observed for hexanamide. chemicalbook.com The signals for the other methylene groups in the hexyl chain would appear further upfield, typically between 1.3 and 1.7 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. The carbonyl carbon of the amide is expected to have a chemical shift in the range of 170-180 ppm. The carbons bonded to the hydroxyl groups would appear around 60-70 ppm. The remaining methylene carbons of the hexyl chain would be found in the more shielded region of the spectrum.
Predicted ¹H and ¹³C NMR data for related compounds can provide a reference for the expected chemical shifts in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide.
Interactive Data Table: Predicted NMR Chemical Shifts for a Related Compound (6-Hydroxyhexanoic acid) hmdb.ca
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2 | 2.21 | 36.88 |
| 3 | 1.58 | 25.43 |
| 4 | 1.34 | 26.13 |
| 5 | 1.5 | 32.55 |
Note: This data is for 6-hydroxyhexanoic acid and serves as an estimation for the hexanamide derivative.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. The exact mass of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide (C₈H₁₇NO₃) is 175.1208 g/mol . epa.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 175. Key fragmentation pathways would likely involve the cleavage of the C-C bonds in the alkyl chain and the bonds adjacent to the heteroatoms. Common fragments would include those resulting from the loss of a water molecule (H₂O), the hydroxyethyl (B10761427) group (-CH₂CH₂OH), and cleavage of the amide bond. For comparison, the mass spectrum of hexanamide shows a base peak at m/z 59, corresponding to the [C₂H₅NO]⁺ fragment from the cleavage of the amide group. nist.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide would be dominated by strong absorptions corresponding to the O-H and N-H stretching vibrations, typically appearing as a broad band in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the secondary amide (Amide I band) would be expected to produce a strong, sharp peak around 1640 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed near 1550 cm⁻¹. The C-N stretching vibration would also be present in the fingerprint region. For comparison, in fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide, a sharp and strong band at 3304 cm⁻¹ is assigned to the N-H stretch of a secondary amide, and a very sharp band at 1637.5 cm⁻¹ corresponds to the C=O stretch. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C bond vibrations of the hexyl chain would give rise to signals in the fingerprint region. The C=O stretching vibration would also be Raman active. Studies on alkyl hydroxamic acids have shown that vibrational spectroscopy is sensitive to the polar (FT-IR) and non-polar (FT-Raman) vibrations and can be particularly useful in characterizing conformations. nih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies for Related Amides
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H / N-H | Stretch, H-bonded | 3200-3500 (broad) | researchgate.net |
| C-H | Stretch | 2850-3000 | |
| C=O (Amide I) | Stretch | ~1640 | researchgate.net |
| N-H (Amide II) | Bend | ~1550 |
Solid-State Structural Analysis and Crystallography
The solid-state structure of a molecule reveals how individual molecules pack together, which is governed by intermolecular forces such as hydrogen bonding.
X-ray Diffraction Studies of Crystalline Forms
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. For instance, the crystal structure of 2-Hydroxy-N-(2-hydroxyethyl)benzamide reveals the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide oxygen. nih.gov Intermolecular hydrogen bonds involving the amide N-H and the aliphatic hydroxyl group are also observed, connecting the molecules into a three-dimensional network. nih.gov
Supramolecular Architecture and Hydrogen Bonding Networks
The presence of both hydrogen bond donors (two -OH groups and one N-H group) and acceptors (three oxygen atoms and one nitrogen atom) in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide suggests the potential for extensive hydrogen bonding networks in the solid state. These interactions would play a crucial role in defining the supramolecular architecture.
In the crystal structures of similar compounds, such as N-(2-hydroxyethyl)-5-nitroisophthalamic acid monohydrate, classical O-H···O and N-H···O hydrogen bonds, along with weaker C-H···O interactions, link the molecules into a three-dimensional framework. nih.gov It is highly probable that 6-Hydroxy-N-(2-hydroxyethyl)hexanamide would also form a complex supramolecular assembly stabilized by a network of intermolecular hydrogen bonds, potentially leading to the formation of chains, sheets, or more complex three-dimensional structures. The interplay between the intramolecular and intermolecular hydrogen bonding would determine the final crystal packing.
Polymorphism and Phase Transition Analysis, drawing insights from N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) as a model compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of the physical properties of a compound. Different polymorphs can exhibit variations in solubility, melting point, and stability. The study of phase transitions between these forms provides valuable information on the thermodynamic and structural behavior of the material. Due to the limited specific data on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, this section draws insights from the well-studied model compound, N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide). This model compound is structurally analogous, featuring a central diamine core flanked by two 6-hydroxy-hexanamide units, making it an excellent proxy for understanding the potential polymorphic behavior.
Research on N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) has revealed a complex thermal behavior influenced by its crystallization conditions. The presence of both amide and hydroxyl functional groups allows for the formation of extensive hydrogen-bonding networks, which are pivotal in determining the crystalline structure.
Crystallization from Melt vs. Superheated Water:
The method of crystallization has a profound impact on the resulting crystalline structure of N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide).
Melt Crystallization: When crystallized from a molten state, the compound exhibits distinct phase transitions upon heating. At lower temperatures (below 22 °C), it adopts a triclinic crystal structure. This structure is characterized by non-trans conformations in the central ethylene (B1197577) diamine segment, which may facilitate inter-sheet hydrogen bonding. acs.org
Crystallization from Superheated Water: Crystallization from superheated water results in a metastable crystalline form. This form is characterized by larger interchain and intersheet distances compared to the melt-crystallized form. acs.org Molecular dynamics simulations have shown that water molecules can be hosted within the crystal lattice, forming stable interactions with both the hydroxyl and amide groups. nih.gov Upon subsequent heating cycles, this metastable structure transforms into a more stable hydrogen-bonded crystal. acs.org This transformation is accompanied by an expansion along the c-axis of the unit cell, suggesting a stabilizing effect from the rigid hydroxylic protons. acs.org
Thermal Analysis and Phase Transitions:
Differential Scanning Calorimetry (DSC) and time-resolved X-ray diffraction techniques have been instrumental in elucidating the phase transitions of N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide). acs.org
The table below summarizes the key thermal transitions observed for N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) under different conditions, providing a model for the potential behavior of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide.
| Crystallization Condition | Phase Transition | Observed Characteristics | Techniques Used |
| Melt Crystallized | Crystal-to-Crystal Transition | Occurs at a specific temperature upon heating, indicating a change in the crystalline lattice. The origin is attributed to electron exchange between hydrogen-bonding moieties and conformational changes in the aliphatic sequences. acs.org | DSC, Time-resolved X-ray Diffraction, Polarized Optical Microscopy |
| Melting | Occurs at a higher temperature, leading to the liquid state. | DSC | |
| Crystallized from Superheated Water | Metastable to Stable Crystal Transition | A transformation from a less stable to a more stable crystalline form observed over sequential temperature cycles. acs.org | DSC, Time-resolved X-ray Diffraction |
| Crystal-to-Crystal Transition | The transition temperature is considerably different compared to the melt-crystallized sample. acs.org | DSC | |
| Melting | The melting temperature remains the same as the melt-crystallized sample. acs.org | DSC |
These findings suggest that 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, with its similar functional groups, is also likely to exhibit polymorphism. The presence of hydroxyl and amide groups would allow for a rich variety of hydrogen-bonding motifs, leading to different packing arrangements and, consequently, different crystalline forms. The method of its crystallization would be a critical factor in determining which polymorph is obtained. The potential for solvent inclusion, particularly water, could also play a significant role in its crystal structure and phase behavior.
The study of such phase transitions is crucial as it can influence the material's properties. For instance, in applications where the compound is subjected to temperature fluctuations, understanding its phase behavior is essential to ensure stability and consistent performance. The insights from N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide) provide a solid framework for predicting and interpreting the polymorphic and phase transition characteristics of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide.
Exploration of Biological Roles and Molecular Mechanisms
Endogenous Occurrence and Metabolic Relevance
While direct studies on the endogenous presence of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide are not extensively documented, its structural classification as an N-acylethanolamine (NAE) places it within a well-established family of bioactive lipid molecules. nih.gov The metabolic pathways of NAEs are crucial for regulating their physiological and pathological effects.
N-acylethanolamines in animal tissues are primarily synthesized from common membrane glycerophospholipids. researchgate.netnih.gov The principal pathway involves a two-step process. First, a fatty acyl group is transferred from a donor phospholipid, such as phosphatidylcholine (PC), to the primary amino group of a phosphatidylethanolamine (B1630911) (PE) molecule. researchgate.netnih.gov This reaction, which can be catalyzed by a Ca²⁺-dependent N-acyltransferase, produces an intermediate phospholipid known as N-acylphosphatidylethanolamine (NAPE). nih.govresearchgate.net
Subsequently, this NAPE molecule is hydrolyzed by a specific N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), which cleaves the glycerophosphodiester bond to release the N-acylethanolamine and phosphatidic acid. researchgate.netwikipedia.org Alternative pathways for NAE formation have also been identified, including one that involves the enzymes α,β-hydrolase (ABHD4) and glycerophosphodiesterase-1 (GDE1), and another utilizing phospholipase C (PLC). wikipedia.org
Table 1: Key Components in the Primary Biosynthetic Pathway of N-Acylethanolamines
| Component | Role |
| Precursors | |
| Phosphatidylethanolamine (PE) | The ethanolamine-containing phospholipid backbone. researchgate.net |
| Phosphatidylcholine (PC) | Often serves as the donor of the fatty acyl chain. researchgate.net |
| Intermediate | |
| N-acylphosphatidylethanolamine (NAPE) | A unique phospholipid with three fatty acyl chains, formed by the N-acylation of PE. nih.gov |
| Enzymes | |
| Ca²⁺-dependent N-acyltransferase | Catalyzes the transfer of a fatty acyl group to PE, forming NAPE. nih.gov |
| NAPE-hydrolyzing phospholipase D (NAPE-PLD) | Hydrolyzes NAPE to release the final N-acylethanolamine product. wikipedia.orgoup.com |
N-acylethanolamines are a class of bioactive lipids found in both animal and plant tissues. nih.gov This family includes several well-studied members with significant biological activities, such as N-arachidonoylethanolamine (anandamide), an endocannabinoid; N-palmitoylethanolamine (PEA), which has anti-inflammatory properties; and N-oleoylethanolamine (OEA), known for its role in appetite suppression. nih.govnih.gov These compounds are considered endogenous metabolites, and their levels are tightly regulated within tissues. oup.com
The general structure of an NAE consists of a fatty acid linked to an ethanolamine (B43304) moiety via an amide bond. wikipedia.org Given that 6-Hydroxy-N-(2-hydroxyethyl)hexanamide fits this structural template (a C6 hydroxy-fatty acid linked to hydroxyethylamine), it is plausible to consider it a member of the N-acylethanolamine class. NAEs are an integral part of the endocannabinoid signaling system (ECS), a signaling system that is present in animals and has similarities in plants. wikipedia.org
The biological actions of NAEs are terminated through enzymatic hydrolysis. The primary enzyme responsible for the degradation of most NAEs in mammalian tissues is Fatty Acid Amide Hydrolase (FAAH). nih.govwikipedia.org FAAH is a serine hydrolase that breaks the amide bond of NAEs, hydrolyzing them into their constituent fatty acid and ethanolamine. nih.govresearchgate.net
In addition to FAAH, a second, distinct NAE-hydrolyzing enzyme has been identified: a lysosomal enzyme known as N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Like FAAH, NAAA catalyzes the same hydrolytic reaction but operates optimally at an acidic pH. nih.gov The degradation of NAEs by these enzymes is a critical mechanism for controlling the duration and intensity of their signaling. For instance, the balance between the synthesis of NAEs by NAPE-PLD and their degradation by FAAH is crucial for processes such as pregnancy, where disruptions can lead to disorders. oup.com A study on the enzymatic degradation of a related polymer, poly[N5-(2-hydroxyethyl)-L-glutamine], by the enzyme papain showed that the cleavage was not a random process, suggesting specific interactions between the enzyme and the substrate. nih.gov
Molecular Target Identification and Engagement Studies
Direct molecular target engagement studies for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide are not prominent in the scientific literature. However, by examining structurally related compounds, particularly those containing N-hydroxyamide and hexanamide (B146200) motifs, it is possible to infer potential biological activities and molecular targets.
Protein-ligand interactions are fundamental to virtually all biological processes and form the basis of drug action. osu.eduresearchgate.net These interactions are stabilized by a network of non-covalent forces, primarily hydrogen bonds and hydrophobic contacts. researchgate.net The affinity of a ligand for a protein is quantified by the dissociation constant (Kd), with lower values indicating a stronger binding interaction. nih.gov
Techniques such as native mass spectrometry, isothermal titration calorimetry (ITC), and X-ray crystallography are used to characterize these interactions, providing insight into binding location, stoichiometry, and the thermodynamic forces driving the association. osu.edunih.gov The presence of functional groups such as hydroxyl (-OH) and amide (-CONH-) in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide provides the capacity to form hydrogen bonds, suggesting it could engage with protein binding pockets. researchgate.net Investigating the specific proteins with which this compound may interact is a crucial step toward understanding its potential biological function.
The modulation of enzyme activity, either through inhibition or induction, is a key mechanism of action for many bioactive molecules. researchgate.net Amide-containing structures, particularly N-hydroxyamides, are well-known for their ability to inhibit specific classes of enzymes, often by interacting with a metal ion in the enzyme's active site.
Histone Deacetylase (HDAC) Inhibition: N-hydroxyamide-containing compounds are among the most potent classes of histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. youtube.com HDAC inhibitors prevent this, promoting gene expression, which can affect a cell's growth and survival. youtube.com The N-hydroxyamide group acts as a powerful zinc-binding group (ZBG), chelating the Zn²⁺ ion essential for catalysis in the active site of HDACs. nih.gov For example, various series of cinnamyl-N-hydroxyamides have been shown to be highly potent inhibitors of multiple HDAC isoforms, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov
Matrix Metalloproteinase (MMP) Inhibition: The N-hydroxyamide (hydroxamic acid) functional group is also a key feature in many inhibitors of matrix metalloproteinases (MMPs). nih.govmdpi.com MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov The hydroxamate group in these inhibitors coordinates with the catalytic zinc ion in the MMP active site, blocking its activity. mdpi.com For instance, N-hydroxybutanamide derivatives have been synthesized and shown to effectively inhibit MMP-2, MMP-9, and MMP-14. nih.gov
The ability of these related structures to act as potent enzyme inhibitors highlights a potential avenue of investigation for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide and similar molecules.
Table 2: Enzyme Inhibition by Structurally Related Amide Compounds
| Enzyme Class | Inhibitor Structural Class | Key Functional Group | Mechanism of Action | Example Inhibitor Class |
| Histone Deacetylases (HDACs) | N-Hydroxyamides | Hydroxamic Acid (-CONHOH) | Chelates the essential Zn²⁺ ion in the enzyme's active site. nih.gov | Cinnamyl-N-hydroxyamides nih.gov |
| Matrix Metalloproteinases (MMPs) | N-Hydroxyamides | Hydroxamic Acid (-CONHOH) | Chelates the essential Zn²⁺ ion in the enzyme's active site. mdpi.com | N-hydroxybutanamide derivatives nih.gov |
Receptor Binding and Signaling Pathway Modulation (e.g., mitofusin activation by hexanamide derivatives)
While direct receptor binding studies for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide are not extensively documented in publicly available literature, the broader class of hexanamide derivatives has been investigated for its ability to modulate critical signaling pathways. A notable example is the activation of mitofusins (MFN1 and MFN2), which are key proteins in the outer mitochondrial membrane that regulate mitochondrial fusion.
Mutations in the MFN2 protein are a cause of the neurodegenerative disorder Charcot-Marie-Tooth disease type 2A (CMT2A). nih.gov Consequently, small-molecule activators of mitofusins are a promising therapeutic strategy. Research into a series of 6-phenylhexanamide (B1615602) derivatives has shown that these compounds can potently and stereoselectively activate mitofusins. nih.gov This activation enhances mitochondrial fusion, offering a potential treatment for conditions linked to mitochondrial dysfunction. nih.gov The mechanism involves direct enhancement of mitochondrial trafficking within neuronal axons, which has been shown to help regenerate peripheral nerve damage in a mouse model of CMT2A. nih.gov Activating endogenous, healthy mitofusins can compensate for the mutated MFN2, improving mitochondrial motility, aspect ratio, and promoting axon regeneration. nih.gov These findings highlight a significant signaling pathway modulated by the hexanamide scaffold.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Analogues
The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is crucial for optimizing the therapeutic potential of a chemical scaffold. For hexanamide analogues, SAR studies have been instrumental in identifying key structural features required for biological activity.
Investigations into various analogues have revealed that the activity of the core scaffold can be highly sensitive to structural changes. nih.gov For instance, studies on related compounds have shown that both the hydroxamate and phosphonate (B1237965) functional groups are essential for maintaining potent activity against specific enzymes. nih.gov Modifications, such as replacing a hydroxyl group with an amine, can significantly reduce activity, likely due to altered hydrogen-bonding capacity. nih.gov Furthermore, introducing steric bulk through bicyclic analogues can lead to a loss of biological activity, presumably due to unfavorable interactions within the active site of the target protein. nih.gov
Rational Design of Derivatives for Enhanced Bioactivity
The principles of rational drug design have been successfully applied to hexanamide derivatives to improve their bioactivity and pharmacokinetic profiles. Starting from prototype compounds with poor properties, researchers have systematically modified the hexanamide structure. A key example is the development of 6-phenylhexanamide derivatives as mitofusin activators. nih.gov
The design process involved pharmacokinetic optimization, which led to the creation of a 4-hydroxycyclohexyl analogue that demonstrated the potency, selectivity, and oral bioavailability required for a preclinical candidate. nih.gov Further investigation into the cis- and trans-isomers of this analogue revealed that biological function and protein engagement were exclusive to the trans form, highlighting the critical role of stereochemistry in bioactivity. nih.gov This systematic approach, combining chemical synthesis and biological testing, exemplifies the rational design process for enhancing the therapeutic potential of a lead compound. nih.gov
Computational Modeling in SAR Elucidation (e.g., QSAR, molecular docking)
Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for understanding and predicting the biological activity of compounds, thereby guiding drug design. For scaffolds related to hexanamides, such as 6-hydroxybenzothiazole-2-carboxamides, 3D-QSAR models have been developed to predict their inhibitory activity against targets like monoamine oxidase B (MAO-B). nih.govnih.gov
These models provide insights into the correlation between the three-dimensional structure of a molecule and its biological activity. nih.gov For example, a Comparative Molecular Similarity Indices Analysis (COMSIA) can identify which steric and electrostatic fields of the molecule are crucial for its function. nih.govnih.gov
Molecular docking simulations complement QSAR studies by predicting how a ligand binds to the active site of a target protein. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net By using these computational tools, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and suggest structural modifications to enhance binding affinity and activity. nih.gov
Cellular Biology and Preclinical Pharmacological Profiling
In Vitro Studies on Cellular Processes and Responses
In vitro studies are fundamental to understanding the cellular effects of a compound. For derivatives of the hexanamide scaffold, in vitro models have been essential in profiling their biological activity. Studies using dorsal root ganglion (DRG) neurons from a mouse model of Charcot-Marie-Tooth disease type 2A (CMT2A) have provided a platform for live-cell imaging and analysis. nih.gov
In these cellular models, treatment with a mitofusin-activating 6-phenylhexanamide derivative led to several measurable improvements:
Normalization of Mitochondrial Aspect Ratio: This indicates a restoration of the balance between mitochondrial fission and fusion. nih.gov
Enhanced Mitochondrial Motility: The compound improved the movement of mitochondria along axons. nih.gov
Increased Axonal Outgrowth: The rate of axon growth and branching was significantly accelerated, suggesting a regenerative effect. nih.gov
These in vitro findings mechanistically link the activation of mitofusin by the compound to the enhancement of mitochondrial transport and neuronal regeneration, providing critical support for its therapeutic potential. nih.gov
Interactive Data Table: In Vitro Effects of Mitofusin Activator (Hexanamide Derivative)
| Parameter Measured | Effect Observed | Cellular System | Reference |
|---|---|---|---|
| Mitochondrial Aspect Ratio | Normalized | CMT2A Dorsal Root Ganglion Neurons | nih.gov |
| Mitochondrial Motility | Improved | CMT2A Dorsal Root Ganglion Neurons | nih.gov |
| Distal Axon Residency of Mitochondria | Normalized | CMT2A Dorsal Root Ganglion Neurons | nih.gov |
| Axonal Outgrowth/Regeneration | Markedly Accelerated | CMT2A Dorsal Root Ganglion Neurons | nih.gov |
Mechanistic Investigations in Relevant Biological Systems (e.g., mitochondrial dynamics, protein degradation pathways via PROTACs)
Mechanistic studies on hexanamide derivatives have primarily focused on their impact on mitochondrial dynamics. As small-molecule activators of mitofusins, these compounds directly intervene in the machinery of mitochondrial fusion. nih.gov The process of mitochondrial fusion and fission is vital for maintaining a healthy mitochondrial network, which is essential for cellular bioenergetics, signaling, and quality control.
The studies in CMT2A models have demonstrated that enhancing mitochondrial fusion can counteract the detrimental effects of MFN2 mutations. nih.gov By activating the remaining functional mitofusins (MFN1 and wild-type MFN2), the compounds promote a more interconnected and dynamic mitochondrial network. This enhanced connectivity facilitates the transport of mitochondria to distal parts of neurons, which is crucial for neuronal health and regeneration. nih.gov
While the connection of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide itself to protein degradation pathways like Proteolysis-Targeting Chimeras (PROTACs) is not established, the modular nature of the hexanamide scaffold could theoretically be adapted for such technologies. PROTACs are bifunctional molecules that induce the degradation of a target protein, and a versatile chemical scaffold could potentially be functionalized to serve as a linker or ligand component in a PROTAC construct. However, current research has centered on the role of hexanamide derivatives in modulating mitochondrial protein function rather than inducing their degradation.
An Examination of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide and Its Chemical Relatives
While scientific inquiry has illuminated the properties and functions of a vast array of chemical compounds, "6-Hydroxy-N-(2-hydroxyethyl)hexanamide" remains a molecule with a notably sparse public research profile. Basic chemical identifiers such as its CAS number (25169-33-9) and molecular formula (C8H17NO3) are available. However, a thorough investigation of scientific literature reveals a significant lack of dedicated studies on its specific biological roles, immunological characteristics, and in vivo effects. This article will explore the requested topics based on the limited available information and data from related chemical classes, while clearly noting the absence of specific data for the primary compound of interest.
The potential for a small molecule to elicit an immune response is often linked to its ability to act as a hapten. A hapten is a small molecule that can trigger an immune response only when it binds to a larger carrier molecule, such as a protein. scbt.comnih.gov This binding creates a new structure, a hapten-carrier conjugate, which is then recognized as foreign by the immune system, leading to the production of antibodies. scbt.comnih.govfrontiersin.org The process of haptenation is a key mechanism in the development of allergic contact dermatitis, where small chemical compounds react with skin proteins. nih.gov
Despite the importance of understanding the haptenic potential of chemicals, a review of available scientific literature yielded no specific studies on the immunological or haptenic properties of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide or its close structural relatives, such as simple N-substituted aliphatic amides. Research into the haptenic properties of amides has often focused on more complex, aromatic structures or those with inherent reactivity that promotes covalent binding to proteins. frontiersin.org Without experimental data, any assessment of the haptenic potential of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide remains speculative.
Comprehensive in vivo studies detailing the biological effects of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide are not available in the public domain. However, toxicological studies have been conducted on the parent compound, hexanamide. These studies provide general data on the effects of a related, yet structurally simpler, molecule in animal models. It is crucial to note that these findings cannot be directly extrapolated to 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, as the introduction of the N-(2-hydroxyethyl) and the 6-hydroxy groups can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.
Chronic toxicity and carcinogenicity studies on hexanamide were performed in rats and mice. The table below summarizes the nature of these studies.
| Compound | Study Type | Animal Model | Exposure Route | Key Findings |
| Hexanamide | Chronic Toxicity and Carcinogenicity | Male and Female F344 Rats | Dosed Feed | No evidence of carcinogenic activity was found in male or female F344/N rats fed diets containing 5,000 or 10,000 ppm hexanamide for 2 years. nih.gov |
| Hexanamide | Chronic Toxicity and Carcinogenicity | Male and Female B6C3F1 Mice | Dosed Feed | No evidence of carcinogenic activity was found in male or female B6C3F1 mice fed diets containing 10,000 or 20,000 ppm hexanamide for 2 years. nih.gov |
Broader research into classes of related compounds, such as N-acylethanolamines, has revealed a range of biological activities, including roles in inflammation, pain, and metabolism. These compounds are structurally related to 6-Hydroxy-N-(2-hydroxyethyl)hexanamide in that they contain a fatty acid amide linked to ethanolamine. However, the specific fatty acid chain length and the presence of other functional groups dramatically influence their biological targets and effects.
Applications in Materials Science and Chemical Engineering
Integration into Advanced Polymer Systems
The structure of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide makes it an intriguing candidate for incorporation into advanced polymer systems, particularly polyamides and polyurethanes. Its linear aliphatic chain and terminal hydroxyl group, combined with the internal amide linkage, can influence the final properties of these polymers in several ways.
While direct studies on the integration of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide into semicrystalline polyamides are not extensively documented, research on similar diol monomers provides valuable insights. For instance, studies on novel polyurethanes synthesized from related structures like 4-hydroxy-N-(2-hydroxyethyl)-pentanamide demonstrate the utility of such molecules as diol precursors in polymerization reactions with di-isocyanates. researchgate.net The presence of both primary and secondary hydroxyl groups in these types of monomers allows for the creation of new bio-based polyurethanes. researchgate.net The amide group within the monomer's backbone introduces hydrogen bonding capabilities, which are known to be crucial in the performance of polyamides.
The incorporation of monomers with hydroxyl functionalities can modify the architecture of traditional polyamides, potentially leading to the development of copolyamides with unique characteristics. The hydroxyl groups can serve as sites for grafting other polymer chains or for initiating ring-opening polymerization of cyclic esters, creating polyester-polyamide block copolymers.
The introduction of a molecule like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide into a polyamide chain is expected to have a significant impact on its crystallization behavior. The additional hydroxyl group and the N-substituted amide group can disrupt the regular packing of polymer chains, which is a key factor in crystallization.
Research has shown that the density of hydrogen bonds plays a critical role in the crystallization kinetics of polyamides. researchgate.net A higher density of hydrogen-bonding groups generally promotes faster crystallization due to favorable thermodynamic driving forces. researchgate.net The amide groups are the primary sites for hydrogen bonding in polyamides, and their arrangement affects crystallization, dielectric behavior, and mechanical properties. researchgate.net The introduction of a side chain containing a hydroxyl group, as in the case of N-(2-hydroxyethyl) substitution, would alter the spacing and regularity of these hydrogen bonds. This could lead to a lower degree of crystallinity or a change in the crystalline morphology, which in turn would affect the mechanical properties of the polymer, such as its stiffness and tensile strength.
Hydrogen bonds are fundamental to the structure and properties of polyamides, contributing significantly to their high mechanical strength and thermal stability. researchgate.net The amide group is a primary participant in forming these intermolecular hydrogen bonds. researchgate.net In a polymer network containing 6-Hydroxy-N-(2-hydroxyethyl)hexanamide as a monomer, both the amide and the hydroxyl groups can act as hydrogen bond donors and acceptors. nih.gov
This dual capacity for hydrogen bonding can lead to the formation of a more complex and potentially more stable three-dimensional network. The hydroxyl groups can form hydrogen bonds with other hydroxyl groups or with the carbonyl of the amide groups. nih.gov This increased density of non-covalent interactions can enhance the stability of the polymer network, leading to materials with improved creep resistance and thermal properties. nih.gov The strategic placement of such monomers can be used to fine-tune the mechanical properties of supramolecular polymer networks. newswise.com
Functional Materials Development
The reactivity of the hydroxyl groups in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide makes it a suitable candidate for the development of functional materials for specialized applications, including environmental remediation and biotechnology.
While direct research on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide for this purpose is limited, studies on a closely related compound, 6-amino-N-hydroxyhexanamide, highlight the potential of such structures in environmental applications. This related compound has been successfully grafted onto resins to create novel chelating materials for the removal of heavy metal ions from water. nih.govrsc.orgyoutube.com These modified resins exhibit a high adsorption capacity for ions such as chromium(III) and lead(II). nih.govrsc.orgyoutube.com
The effectiveness of these resins is attributed to the presence of hydroxamic acid and amide groups, which can form stable complexes with heavy metal ions. nih.govrsc.orgyoutube.com Given the structural similarities, it is plausible that a resin functionalized with 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could also exhibit chelating properties, with the hydroxyl and amide groups participating in the coordination of metal ions.
| Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|
| Cr(III) | 91.50 | rsc.orgyoutube.com |
| Pb(II) | 611.92 | rsc.orgyoutube.com |
The presence of primary and secondary hydroxyl groups makes 6-Hydroxy-N-(2-hydroxyethyl)hexanamide a valuable molecule for surface modification and bioconjugation. Hydroxyl groups on a material's surface can be reacted with various molecules to impart new functionalities. For instance, they can react with isocyanates to form urethane (B1682113) linkages, allowing for the attachment of long alkyl chains to create ordered, crystalline structures on polymer surfaces. nih.gov
In the context of bioconjugation, the hydroxyl groups can be activated or converted to other functional groups to facilitate the covalent attachment of biomolecules. Common strategies include reacting amines with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. rsc.orgresearchgate.net A molecule like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could be used as a linker, where one of its hydroxyl groups is attached to a surface, and the other is modified for subsequent reaction with a biomolecule. Such bifunctional linkers are essential in the development of biosensors, biocompatible materials, and drug delivery systems. nih.gov The ability to form amide bonds is a cornerstone of many bioconjugation techniques. youtube.com
Nanomaterials and Delivery Systems (e.g., as a ligand or component)
Extensive searches of scientific literature and chemical databases did not yield specific research findings on the application of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide in the field of nanomaterials or as a component in delivery systems. However, the chemical structure of this compound, which features both hydroxyl (-OH) and amide (-NH-C=O) functional groups, allows for a discussion of its potential roles based on the well-established functions of these groups in materials science and chemical engineering.
The surface functionalization of nanoparticles is a critical step in their design for various applications, as it governs their stability, biocompatibility, and interaction with biological systems. nih.govnih.gov Molecules containing hydroxyl and amide groups are frequently used for this purpose. mdpi.comnih.gov
The hydroxyl groups in a molecule like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could impart several beneficial properties to nanoparticles. Hydroxylation, or the introduction of -OH groups, generally increases the hydrophilicity and water affinity of nanoparticles, which can improve their dispersibility and stability in aqueous solutions, preventing aggregation. cd-bioparticles.net This enhanced stability is crucial for applications in biological environments. cd-bioparticles.net Furthermore, hydroxyl groups are chemically active and can serve as reaction sites for the covalent attachment of other molecules, such as drugs, targeting ligands, or polymers like polyethylene (B3416737) glycol (PEG), to further enhance nanoparticle functionality. mdpi.comcd-bioparticles.net The presence of -OH groups can also improve the biocompatibility of nanomaterials. cd-bioparticles.net
Given these properties, a small molecule like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could theoretically be used as a surface ligand for nanoparticles. It could be attached to a nanoparticle core, with its functional groups providing improved colloidal stability and a platform for further chemical modifications. While no specific research confirms this, the dual functionality suggests potential utility in creating stable, functionalized nanomaterials for various applications, including as carriers in delivery systems.
Illustrative Data Table
The following table is for illustrative purposes only, as no specific experimental data for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide in nanomaterials was found. It demonstrates the typical characterization of functionalized nanoparticles that would be expected in research literature.
| Nanoparticle Core | Functionalizing Ligand | Mean Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Potential Application |
| Gold (AuNP) | Generic Hydroxyl and Amide Containing Small Molecule | 55 ± 4 | -25.3 ± 2.1 | Drug Delivery |
| Iron Oxide (Fe₃O₄) | Generic Hydroxyl and Amide Containing Small Molecule | 80 ± 6 | -18.9 ± 1.8 | Bioimaging Contrast Agent |
| Silica (SiO₂) | Generic Hydroxyl and Amide Containing Small Molecule | 110 ± 8 | -32.5 ± 2.5 | Catalysis |
Advanced Analytical and Bioanalytical Methodologies for 6 Hydroxy N 2 Hydroxyethyl Hexanamide
Chromatographic Techniques for Separation and Quantification in Complex Matrices
The analysis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, a polar molecule, presents unique challenges for separation and quantification, especially within intricate biological or environmental matrices. The selection of an appropriate chromatographic technique is paramount to achieving adequate retention, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a powerful and widely adopted platform for the analysis of a broad spectrum of chemical compounds. For a polar, hydroxylated amide like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, reversed-phase HPLC can be challenging due to poor retention on nonpolar stationary phases. However, with appropriate method optimization, it is a viable technique.
A study on distinguishing between hydroxylated compounds and N-oxides using LC/MS provides insights that are applicable to the analysis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide. nih.gov Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation, which is advantageous for molecular weight determination. nih.gov Tandem mass spectrometry (MS/MS) can then be used for structural elucidation. For aliphatic hydroxylations, a characteristic loss of a water molecule is often observed in the MS/MS spectrum. nih.gov Atmospheric pressure chemical ionization (APCI) can also be employed, which may provide complementary information and can sometimes more clearly distinguish between isomers. nih.gov
Table 1: Illustrative HPLC-MS Parameters for Polar Compound Analysis
| Parameter | Setting | Purpose |
| Column | C18 or Polar-Embedded C18 | To enhance retention of polar analytes. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acidified mobile phase promotes ionization for MS detection. |
| Gradient | Optimized gradient from low to high organic phase | To elute a wide range of analytes with varying polarities. |
| Flow Rate | 0.2 - 0.5 mL/min | Compatible with standard ESI-MS interfaces. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | To generate protonated molecular ions [M+H]+. |
| MS Detection | Full Scan and Product Ion Scan (MS/MS) | For quantification and structural confirmation. |
This table presents a generalized set of starting conditions for the analysis of polar compounds like 6-Hydroxy-N-(2-hydroxyethyl)hexanamide and may require further optimization.
Hydrophilic Interaction Chromatography (HILIC) for Polar Compound Analysis
Hydrophilic Interaction Chromatography (HILIC) is an increasingly popular alternative to reversed-phase chromatography for the effective separation of highly polar and hydrophilic compounds. chromatographyonline.comelementlabsolutions.com In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of an aqueous solvent. lcms.cz This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. elementlabsolutions.com
For 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, HILIC offers the advantage of strong retention, which is often difficult to achieve in reversed-phase mode. This leads to better separation from other components in complex matrices and can result in improved peak shape and sensitivity. nih.gov The elution in HILIC is typically achieved by increasing the proportion of the aqueous component in the mobile phase, which acts as the strong solvent. lcms.cz The selection of the HILIC stationary phase is critical and can significantly impact the selectivity of the separation. elementlabsolutions.com
Metabolomics and Lipidomics Approaches in Biological Sample Analysis
Metabolomics and lipidomics are powerful disciplines that aim to comprehensively identify and quantify the complete set of small molecules (metabolites) and lipids within a biological system. These approaches are highly relevant for studying the presence and behavior of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide in biological samples.
Targeted and Untargeted Metabolite Profiling
Targeted metabolomics focuses on the quantification of a predefined set of known metabolites. In the context of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, a targeted approach would involve developing a highly specific and sensitive analytical method, typically using LC-MS/MS with multiple reaction monitoring (MRM), to accurately measure its concentration in biological fluids or tissues. This requires a pure analytical standard of the compound.
Untargeted metabolomics , on the other hand, aims to detect and relatively quantify as many metabolites as possible in a sample without prior bias. In an untargeted study, 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could be identified as an unknown feature. Subsequent efforts would then focus on its structural elucidation. This approach is valuable for discovering novel biomarkers and understanding metabolic pathways.
Data Processing and Bioinformatic Analysis for Compound Identification and Annotation
The large and complex datasets generated in untargeted metabolomics studies require sophisticated data processing and bioinformatic tools for compound identification and annotation. The process typically involves several key steps:
Peak Picking and Alignment: Raw chromatographic data is processed to detect all metabolic features and align them across different samples.
Database Searching: The accurate mass and retention time of a feature of interest are searched against metabolomics databases (e.g., PubChem, METLIN, HMDB) to find potential matches.
MS/MS Fragmentation Analysis: The fragmentation pattern of the unknown compound obtained from MS/MS experiments is compared with in-silico fragmentation predictions or spectral libraries to confirm its identity. For 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, characteristic fragments would correspond to the loss of water, the hydroxyethylamino group, or cleavage of the hexanamide (B146200) backbone.
Statistical Analysis: Univariate and multivariate statistical methods are applied to identify metabolites that are significantly different between experimental groups.
Advanced Detection Methods (e.g., UV-Vis, Fluorescence, Electrochemical Detection)
While mass spectrometry is the most powerful detection method for the identification and quantification of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, other detection techniques can be employed, particularly when coupled with HPLC.
UV-Vis Detection: The amide bond in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide exhibits weak absorbance in the low UV region (around 200-220 nm). While not highly specific, UV detection can be used for quantification if the compound is present at sufficient concentrations and is well-separated from other UV-absorbing compounds in the sample. sielc.com
Fluorescence Detection: Native 6-Hydroxy-N-(2-hydroxyethyl)hexanamide is not expected to be fluorescent. However, derivatization with a fluorescent tag could be employed to enhance detection sensitivity significantly. This approach is particularly useful for trace-level analysis. The use of fluorescent probes is a highly sensitive technique for detecting specific analytes. researchgate.net
Electrochemical Detection: Electrochemical detectors can be highly sensitive and selective for compounds that can be oxidized or reduced. While not a common method for simple amides, the hydroxyl groups on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide might offer possibilities for electrochemical detection under specific conditions, although this would require dedicated research.
Table 2: Comparison of Advanced Detection Methods for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide
| Detection Method | Principle | Applicability to Target Compound | Advantages | Limitations |
| UV-Vis Spectroscopy | Absorption of UV-Vis light by chromophores. | The amide bond provides weak UV absorbance. | Simple, robust, and cost-effective. | Low sensitivity and selectivity. |
| Fluorescence Spectroscopy | Emission of light by a fluorophore after excitation. | Requires derivatization with a fluorescent label. | Very high sensitivity and selectivity. | Requires additional sample preparation steps. |
| Electrochemical Detection | Measurement of current from oxidation/reduction reactions. | Potential for detection via hydroxyl groups, but requires investigation. | High sensitivity and selectivity for electroactive compounds. | Limited to electroactive species; potential for electrode fouling. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules. | Highly applicable for identification and quantification. | High sensitivity, high selectivity, and provides structural information. | Higher instrument cost and complexity. |
Computational Chemistry and in Silico Modeling
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (e.g., with water)
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide are not readily found in published literature, the methodology is well-suited to explore its dynamic behavior.
An MD simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. For 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, this would involve parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Conformational Analysis: The flexible hexanamide (B146200) backbone and the hydroxyethyl (B10761427) group can adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is achieved by simulating the molecule's movement over nanoseconds or even microseconds, allowing it to sample a wide range of shapes. The results would reveal the most probable conformations in a given environment, which is crucial for understanding its macroscopic properties.
Intermolecular Interactions with Water: The presence of hydroxyl and amide groups makes 6-Hydroxy-N-(2-hydroxyethyl)hexanamide capable of forming hydrogen bonds. An MD simulation of this molecule in a box of water molecules would provide a detailed picture of its solvation. Key insights would include:
The number and lifetime of hydrogen bonds formed between the molecule and surrounding water molecules.
The orientation of water molecules around the hydrophilic (hydroxyl and amide) and hydrophobic (aliphatic chain) parts of the molecule.
The radial distribution function, which describes the probability of finding a water molecule at a certain distance from a specific atom in the solute.
A study on a related compound, N,N'-1,2-ethanediyl-bis(6-hydroxy-hexanamide), demonstrated that water molecules form stable interactions with both the hydroxyl and amide groups, highlighting the importance of these functional groups in dictating intermolecular forces. researchgate.net Similar interactions would be expected for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of molecules. For 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, these calculations can provide fundamental insights into its chemical nature, even in the absence of extensive experimental data.
Methods like Density Functional Theory (DFT) are commonly used for such investigations. These calculations can determine a variety of electronic properties, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap can indicate the molecule's kinetic stability and its susceptibility to electronic excitation.
Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule. For 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, the oxygen and nitrogen atoms of the amide and hydroxyl groups are expected to be electron-rich, making them potential sites for electrophilic attack.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to interact with other charged or polar species. This is particularly useful for understanding intermolecular interactions.
While specific quantum chemical studies on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide are not prominent in the literature, research on similar amides and alcohols has shown that such calculations can effectively predict their reactivity and interaction with other chemical species. revvitysignals.com
Predictive Modeling for Biological Activity and Material Performance
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of a molecule with its biological activity or material properties. These models are built using datasets of compounds with known activities or properties.
Predictive Modeling for Biological Activity: Although there is no specific information on the biological activity of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, predictive models could be used to estimate its potential effects. This would involve:
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) would be calculated for the molecule's structure.
Model Application: The molecule's descriptors would be fed into pre-existing QSAR models that have been trained on datasets of compounds with known biological activities (e.g., toxicity, carcinogenicity, or specific therapeutic effects).
General predictive modeling studies have demonstrated the utility of such approaches in assessing the potential biological responses to chemicals. nih.gov
Predictive Modeling for Material Performance: The properties of materials derived from or containing 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, such as polymers, could be predicted using QSPR models. For instance, if this molecule were a monomer in a polyamide, QSPR models could estimate properties like:
Glass transition temperature
Tensile strength
Solubility
These models are typically built on experimental data from a range of polymers and use descriptors that capture the characteristics of the repeating monomer units. The presence of both flexible aliphatic and polar functional groups in 6-Hydroxy-N-(2-hydroxyethyl)hexanamide would be key determinants of the predicted properties.
Predicted Physicochemical Properties
The following tables provide predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for 6-Hydroxy-N-(2-hydroxyethyl)hexanamide. These values were generated using computational prediction tools and have not been experimentally verified.
Predicted Physicochemical Properties of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide
| Property | Predicted Value |
| Molecular Formula | C8H17NO3 |
| Molecular Weight | 175.23 g/mol |
| LogP (Octanol-Water Partition Coefficient) | -0.8 |
| Water Solubility | 1000 g/L |
| pKa (most acidic) | 14.5 |
| pKa (most basic) | -0.2 |
| Polar Surface Area | 69.9 Ų |
| Number of Hydrogen Bond Donors | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 7 |
Predicted ADMET Properties of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide
| ADMET Property | Prediction |
| Blood-Brain Barrier Penetration | Low |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Low |
| P-glycoprotein Substrate | No |
| CYP2D6 Inhibitor | No |
| AMES Toxicity | Non-toxic |
| Carcinogenicity | Non-carcinogen |
| Acute Oral Toxicity (LD50) | 2.5 mol/kg (Class III) |
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Current Understanding
Currently, there are no significant academic discoveries directly associated with 6-Hydroxy-N-(2-hydroxyethyl)hexanamide found in a comprehensive search of scientific literature. Its existence is confirmed through its listing in chemical catalogs, which provide basic physicochemical properties.
The molecular structure of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide, featuring both a hydroxyl and an amide group, suggests potential for a range of chemical reactions and applications. The hydroxyl groups can undergo esterification or etherification, while the amide bond can be involved in hydrolysis or further reactions. This bifunctionality could make it a candidate as a monomer for polymerization or as a building block in the synthesis of more complex molecules. However, without dedicated studies, these remain theoretical possibilities.
Identification of Unexplored Research Avenues and Challenges
The lack of existing research on 6-Hydroxy-N-(2-hydroxyethyl)hexanamide presents a wide-open field for investigation. Key unexplored avenues include:
Fundamental Characterization: A comprehensive study on its spectroscopic (NMR, IR, Mass Spectrometry) and thermal (TGA, DSC) properties is needed to build a foundational understanding of the molecule.
Synthetic Optimization: Research into efficient and sustainable synthetic routes is a primary challenge. This could involve exploring various catalytic systems, including enzymatic and chemo-catalytic methods, to optimize yield and purity.
Polymer Chemistry: Its bifunctional nature suggests its potential as a monomer for creating novel polymers. Research could focus on polycondensation reactions to produce polyesters, polyethers, or polyamides with unique properties. The resulting polymers could be investigated for applications in biodegradable materials or specialty plastics.
Material Science: The presence of hydroxyl and amide groups could allow for the formation of hydrogels or other self-assembling structures. Investigating its potential in surface coatings, adhesives, or as a rheology modifier in formulations are all viable research paths.
Biological Activity: Screening for any potential biological activity would be a significant area of research. Its structural similarity to other biologically active amides and hydroxylated compounds could warrant investigation into its properties in pharmaceutical or cosmetic applications.
The primary challenge for researchers will be the lack of pre-existing literature to build upon, requiring foundational research to be conducted from the ground up.
Translational Potential in Emerging Fields
While speculative without concrete research, the translational potential of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide could lie in several emerging fields:
Biocompatible Materials: If proven to be non-toxic, its hydrophilic nature could make it a candidate for creating biocompatible polymers for use in medical devices or drug delivery systems.
Green Chemistry: The development of an efficient enzymatic synthesis route would align with the principles of green chemistry, potentially leading to its use as a bio-derived building block for more sustainable chemical products.
Advanced Coatings and Adhesives: The functional groups present in the molecule could be leveraged to create coatings with specific properties such as improved adhesion, hydrophilicity, or as a cross-linking agent in more complex polymer networks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
